molecular formula C22H29NO4 B4556072 ethyl 1-[2-(2-furyl)benzyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate

ethyl 1-[2-(2-furyl)benzyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate

Cat. No.: B4556072
M. Wt: 371.5 g/mol
InChI Key: OASJVKVLPSVSCV-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-furyl)benzyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C22H29NO4 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.20965841 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has demonstrated the synthesis of various N-substituted piperazinyl quinolones with structural similarities to "ethyl 1-[2-(2-furyl)benzyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate," exploring their in-vitro antibacterial activities. These compounds exhibit comparable antibacterial efficacy to established drugs like norfloxacin and ciprofloxacin against certain bacterial strains, highlighting the potential of such molecules in developing new antibacterial agents (Foroumadi et al., 1999).

Liquid Crystalline Properties

In the realm of material science, derivatives of 2-substituted piperidines, including those bearing furyl groups, have been synthesized to investigate their liquid crystalline properties. These studies offer insights into the potential applications of such compounds in creating new materials with unique electro-optical properties, useful in displays and other electronic devices (Karamysheva et al., 1981).

Polymer Branching Density Manipulation

Recent advancements in polymer chemistry have involved the use of furyl-derived compounds to manipulate the branching density of polymers during ethylene polymerization. The incorporation of heterocyclic units into the catalysts' ligand framework has shown to significantly affect the polymer's microstructure, impacting its physical properties and broadening the application scope of polyethylene in various industrial sectors (Yang et al., 2017).

Photophysical and Photochemical Studies

Compounds with furyl groups have been studied for their photophysical properties and singlet oxygen activation, indicating their potential as sensitizers in photo-oxidation reactions. This application is particularly relevant in the field of photodynamic therapy, where singlet oxygen generation is a key mechanism for inducing cell death in cancerous tissues (Amati et al., 2010).

Properties

IUPAC Name

ethyl 1-[[2-(furan-2-yl)phenyl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-3-26-21(24)22(12-16-25-2)10-13-23(14-11-22)17-18-7-4-5-8-19(18)20-9-6-15-27-20/h4-9,15H,3,10-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASJVKVLPSVSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2C3=CC=CO3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.